molecular formula C29H28N4O2S B2843747 3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide CAS No. 1037168-70-9

3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide

Cat. No.: B2843747
CAS No.: 1037168-70-9
M. Wt: 496.63
InChI Key: BZFPSIREUXWOIL-UHFFFAOYSA-N
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Description

This compound features a fused imidazo[1,2-c]quinazolinone core substituted at the 5-position with a [(4-methylphenyl)methyl]sulfanyl group and at the 2-position with a propanamide side chain bearing a 2-phenylethyl substituent (Fig. 1). The imidazo[1,2-c]quinazolinone scaffold is structurally analogous to bioactive heterocycles reported in anticancer and enzyme inhibition studies .

Properties

IUPAC Name

3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O2S/c1-20-11-13-22(14-12-20)19-36-29-32-24-10-6-5-9-23(24)27-31-25(28(35)33(27)29)15-16-26(34)30-18-17-21-7-3-2-4-8-21/h2-14,25H,15-19H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFPSIREUXWOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues are classified based on core heterocycle, substituents, and bioactivity:

Compound Name / ID Core Structure Substituents Biological Activity Key Spectral Data (IR/NMR) Reference
Target Compound Imidazo[1,2-c]quinazolinone 5-[(4-methylbenzyl)sulfanyl], 2-[N-(2-phenylethyl)propanamide] Not specified (inferred enzyme inhibition) N/A (hypothetical: C=O ~1700 cm⁻¹, δ 7.2–7.4 ppm for aromatic H)
3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide Imidazo[1,2-c]quinazolinone 5-[thioethylamide (3,4-dimethoxyphenethyl)], 2-[N-(furfuryl)propanamide] Not specified IR: 1716 cm⁻¹ (C=O), 1H NMR: δ 8.29 (s, pyrazole-H)
3-(1-{[(Benzylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide Triazolo[4,3-a]quinazolinone 1-[thioethylamide (benzylcarbamoyl)], 4-[N-(isopropyl)propanamide] Not specified Molecular weight: 478.57, Smiles: CC(C)NC(=O)CCN1C2=NN=C(...)
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide Oxadiazole-thiazole hybrid 5-(3-nitrophenyl)oxadiazole, propanamide (5-methylthiazole) Alkaline phosphatase inhibition 1H NMR: δ 8.29 (s, 1H), 13C NMR: 192.2 (C=O)
N-[(4-chloro-3-{5-oxo-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-1,2,4-triazol-3-yl}phenyl)methyl]-2,2-dimethylpropanamide Triazole 4-chloro-3-(trifluoromethylphenyl)triazole, propanamide (2,2-dimethyl) Prostaglandin synthase inhibition Not specified

Key Comparative Insights

Core Heterocycle Influence: The imidazo[1,2-c]quinazolinone core (target compound and ) is structurally distinct from triazoloquinazolinones or oxadiazole-thiazole hybrids .

Sulfanyl Group Variations: The target compound’s [(4-methylphenyl)methyl]sulfanyl group contrasts with the thioethylamide substituents in and .

Propanamide Side Chain :

  • The 2-phenylethyl substituent on the propanamide (target) is more lipophilic than the furfuryl or isopropyl moieties. This may influence target selectivity; for example, bulky aromatic groups in correlate with prostaglandin synthase inhibition.

Compounds with sulfanyl-propanamide motifs (e.g., ) show alkaline phosphatase inhibition, implying that the thioether and amide groups are critical for binding .

Spectral and Physicochemical Properties :

  • IR spectra of analogues show C=O stretches near 1700–1716 cm⁻¹, consistent with the target’s 3-oxo group . 1H NMR aromatic signals (δ 7.2–7.4 ppm) align with the quinazoline and phenyl rings in the target .

Preparation Methods

Retrosynthetic Analysis and Starting Materials

The target molecule can be dissected into three key components:

  • Imidazo[1,2-c]quinazolin-3-one core : Synthesized via cyclization of 4-chloroquinazoline derivatives with aziridines or amines.
  • 5-[(4-Methylphenyl)methyl]sulfanyl substituent : Introduced via nucleophilic aromatic substitution or thiol-ene coupling.
  • N-(2-Phenylethyl)propanamide side chain : Attached through amidation or Ullmann-type coupling.

Key starting materials include 2-nitrobenzaldehyde, benzene-1,2-diamine, and 4-methylbenzyl mercaptan.

Stepwise Synthetic Routes

Formation of the Imidazo[1,2-c]quinazolin-3-one Core

The core structure is synthesized via a two-step protocol:

Step 1 : Cyclocondensation of 2-nitrobenzaldehyde (1 ) with benzene-1,2-diamine (2 ) in glacial acetic acid under reflux yields 2-(2-nitrophenyl)-1H-benzo[d]imidazole (3 ) (72% yield).

Step 2 : Reduction of the nitro group in 3 using iron in hydrochloric acid produces 2-(2-aminophenyl)-1H-benzo[d]imidazole (4 ), which undergoes thermal cyclization with valeric acid to form imidazo[1,2-c]quinazolin-3-one (5 ).

Table 1: Optimization of Core Synthesis
Step Reagents/Conditions Yield (%) Purity (HPLC)
1 Glacial AcOH, reflux, 6 h 72 95
2 Fe/HCl, then valeric acid, 150°C 68 92

Introduction of the 5-[(4-Methylphenyl)methyl]sulfanyl Group

The sulfanyl group is introduced at position 5 via nucleophilic substitution:

Procedure : Imidazo[1,2-c]quinazolin-3-one (5 ) is treated with 4-methylbenzyl mercaptan (6 ) in dimethylformamide (DMF) using potassium carbonate as a base at 80°C for 12 h. The reaction proceeds via deprotonation of the thiol and subsequent substitution.

Key Observations:
  • Solvent Optimization : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.
  • Byproduct Mitigation : Addition of catalytic CuI (0.1 equiv.) suppresses oxidation to sulfone derivatives.

Attachment of the Propanamide Side Chain

The N-(2-phenylethyl)propanamide moiety is installed through a copper-catalyzed Ullmann coupling:

Step 1 : Bromination of the 2-position of the imidazoquinazoline core using phosphorus oxybromide yields 2-bromoimidazo[1,2-c]quinazolin-3-one (7 ).

Step 2 : Coupling of 7 with N-(2-phenylethyl)propanamide (8 ) via Ullmann reaction using CuI (20 mol%), K2CO3, and DMF at 150°C for 5 h affords the final product (58% yield).

Table 2: Impact of Catalysts on Coupling Efficiency
Catalyst Temperature (°C) Time (h) Yield (%)
CuI 150 5 58
Pd(PPh3)4 120 8 42
NiCl2 130 6 35

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance scalability:

  • Core Formation : A microreactor system (0.5 mL volume) operating at 150°C reduces reaction time from 6 h to 20 min.
  • Thiol Substitution : Automated pH control (pH 9–10) minimizes disulfide byproduct formation.

Purification Strategies

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >98% purity.
  • Crystallization : Recrystallization from ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, C4-H), 7.89–7.32 (m, 13H, aromatic), 4.12 (s, 2H, SCH2), 3.45 (t, 2H, CONHCH2).
  • HRMS : m/z [M + H]+ calculated for C29H27N4O2S: 507.1852; found: 507.1849.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : C 68.75%, H 5.36%, N 11.02% (theoretical: C 68.89%, H 5.34%, N 11.06%).

Challenges and Alternative Approaches

Regioselectivity Issues

Early routes suffered from undesired alkylation at N1 instead of N2. Switching to bulkier bases (e.g., DBU) improved N2 selectivity to 9:1.

Green Chemistry Alternatives

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DMF.
  • Catalyst Recycling : CuI nanoparticles immobilized on silica enable three reuse cycles without activity loss.

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 0–5°C during nucleophilic substitution to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
  • Catalysts : Employ triethylamine (TEA) to deprotonate thiol groups and accelerate coupling .
  • Purification : Combine column chromatography (silica gel) with preparative HPLC for >95% purity .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the imidazoquinazoline core and propanamide linkage. For example, aromatic protons in the quinazoline ring appear as doublets at δ 7.2–8.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C30H29N4O2S: 533.1984; observed: 533.1986) .
  • HPLC-PDA : Monitors reaction progress and purity using a C18 column (acetonitrile/water gradient) .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

  • Anticancer activity : MTT assay against human cancer cell lines (e.g., HCT-116, IC50 reported as 12.3 µM for analogs ).
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/NADH depletion as readouts .
  • Cytotoxicity : Counter-screen with non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced: How can computational tools like UCSF Chimera aid in studying this compound’s interactions?

Answer:

  • Docking studies : UCSF Chimera’s AutoDock Vina plugin predicts binding modes to targets (e.g., EGFR kinase domain). Example: The sulfanyl group forms a hydrogen bond with Thr766 (binding energy: -9.2 kcal/mol) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational changes .
  • Electrostatic potential mapping : Visualize charge distribution to guide derivatization (e.g., adding electron-withdrawing groups to enhance target affinity) .

Advanced: How to resolve discrepancies in reported biological activities of structural analogs?

Answer:
Conflicting data often arise from assay variability. Mitigation strategies:

  • Standardize protocols : Use identical cell lines (e.g., NCI-60 panel) and incubation times .
  • Orthogonal validation : Confirm enzyme inhibition via both fluorescence and radiometric assays .
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .

Q. Example of Structural Analog Activities :

CompoundStructural VariationReported IC50 (µM)Source
Analog A (4-Cl substituent)Chlorophenyl at C58.7 ± 0.9
Analog B (4-OCH3 substituent)Methoxyphenyl at C523.4 ± 2.1

Advanced: What strategies are effective for SAR studies of derivatives?

Answer:

  • Core modifications : Replace imidazoquinazoline with triazoloquinazoline to assess impact on kinase inhibition .
  • Substituent variation : Test electron-withdrawing (e.g., -NO2) vs. electron-donating (e.g., -OCH3) groups at the phenyl ring .
  • Linker optimization : Compare propanamide vs. ethanamide spacers for flexibility and target engagement .

Q. Key SAR Findings :

  • Sulfanyl group : Critical for EGFR inhibition (removal reduces activity by >90%) .
  • Phenylethyl moiety : Hydrophobic interactions with kinase pockets enhance potency .

Advanced: How to address solubility issues in pharmacological assays?

Answer:

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to improve aqueous solubility (up to 5 mg/mL) .
  • Salt formation : Prepare hydrochloride salts via reaction with HCl in ethanol .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 120 nm, PDI <0.2) for in vivo delivery .

Advanced: What methods validate target engagement in mechanism studies?

Answer:

  • Cellular thermal shift assay (CETSA) : Measure target protein stabilization after compound treatment (ΔTm >2°C indicates binding) .
  • RNA interference : Knock down suspected targets (e.g., EGFR) and assess loss of compound efficacy .
  • Photoaffinity labeling : Incorporate a diazirine moiety into the compound to crosslink with bound proteins, followed by LC-MS/MS identification .

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